molecular formula C10H11NO2 B1270655 5-Hydroxy-3,3-dimethylindolin-2-one CAS No. 80711-56-4

5-Hydroxy-3,3-dimethylindolin-2-one

Cat. No.: B1270655
CAS No.: 80711-56-4
M. Wt: 177.2 g/mol
InChI Key: IVMYKLYNZCWHTC-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of research .

Mechanism of Action

Target of Action

5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological processes , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-3,3-dimethylindolin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme α-glucosidase, where this compound acts as an inhibitor . This interaction is crucial as it can influence the breakdown of carbohydrates and glucose metabolism. Additionally, it has been shown to interact with α-amylase, albeit to a lesser extent . These interactions highlight the compound’s potential in modulating metabolic pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines, leading to programmed cell death . This effect is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as α-glucosidase and α-amylase, inhibiting their activity . This inhibition is achieved through specific binding interactions that block the enzyme’s ability to catalyze its substrate. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in cell cultures, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of α-glucosidase activity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and other systemic effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound’s metabolism also involves its conversion to other bioactive metabolites, which can further modulate its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Additionally, it is distributed to various tissues, including the liver, intestines, and brain, where it can exert its biological effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its biological activity.

Preparation Methods

The synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This method yields 3-substituted-3-hydroxyindolin-2-ones in good yields . Another method involves the use of acetic acid and iron at 60°C, followed by the reaction with bis-(trifluoroacetoxy)iodobenzene in dichloromethane .

Chemical Reactions Analysis

5-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using bis-(trifluoroacetoxy)iodobenzene in dichloromethane . It can also undergo substitution reactions with potassium carbonate in N,N-dimethylformamide at 60°C . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Hydroxy-3,3-dimethylindolin-2-one can be compared with other similar compounds such as 5,7-Dibromo-3,3-dimethylindolin-2-one While both compounds share a similar indole-based structure, the presence of different substituents can significantly alter their chemical properties and biological activities

Properties

IUPAC Name

5-hydroxy-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMYKLYNZCWHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360928
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80711-56-4
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-hydroxy-3,3-dimethylindolin-2-one synthesized?

A1: this compound is synthesized through a photochemical reaction. N-(Cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light irradiation to yield the 1:1 adduct, 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one []. The proposed mechanism involves a photoaddition step followed by a rearrangement.

Q2: What is the structure of this compound?

A2: While the research paper [] doesn't provide a detailed spectroscopic characterization of this compound, it describes the compound as a 1:1 adduct formed from the reaction of N-(Cyclohexyl)dimethylketenimine and p-benzoquinone. This information, combined with the proposed mechanism, suggests the structure consists of an indolin-2-one core with a hydroxyl group at the 5-position, two methyl groups at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the indoline ring.

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